5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is an organic compound with the molecular formula and a molecular weight of approximately 289.8 g/mol. It is characterized by the presence of a chloro group, a phenoxy group, and an aniline moiety. The compound is classified as an irritant and is primarily utilized in chemical research and development, particularly in the fields of medicinal chemistry and agrochemicals .
The synthesis of 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline typically involves multi-step organic reactions. A common synthetic route includes:
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline is primarily used in:
Several compounds share structural similarities with 5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Chloro-2-[4-(tert-pentyl)phenoxy]aniline | Similar chloro-substituted aniline structure | Different position of chloro group |
| 4-Chloroaniline | Simple aniline derivative | Lacks phenoxy and tert-pentyl groups |
| 2,4-Dichlorophenoxyacetic acid | Contains two chloro groups | Used primarily as a herbicide |
| Phenol | Basic aromatic compound | No nitrogen functionality; simpler structure |
5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline's uniqueness lies in its combination of a chloro group, a tert-pentyl substituent on the phenyl ring, and an aniline moiety. This specific arrangement may confer distinct physical and chemical properties compared to other similar compounds, potentially influencing its reactivity and biological activity.